
Dimethyl 2,2'-selanyldiacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-selanyldiacetate is an organoselenium compound characterized by the presence of selenium atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-selanyldiacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl selenide with diacetyl in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-selanyldiacetate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carefully monitored to ensure optimal yield and purity. Post-reaction, the product is subjected to rigorous purification processes to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-selanyldiacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Reduced selenium-containing compounds.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-selanyldiacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique selenium content.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which dimethyl 2,2’-selanyldiacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress pathways. The compound can modulate the activity of enzymes involved in redox homeostasis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl selenide
- Diacetyl selenide
- Selenourea
Comparison
Dimethyl 2,2’-selanyldiacetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63822-22-0 |
|---|---|
Molekularformel |
C6H10O4Se |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
methyl 2-(2-methoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C6H10O4Se/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
VMXYSOBKVWXUPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C[Se]CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


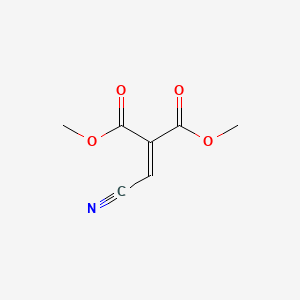


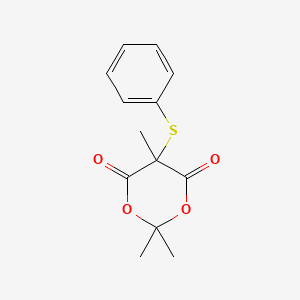
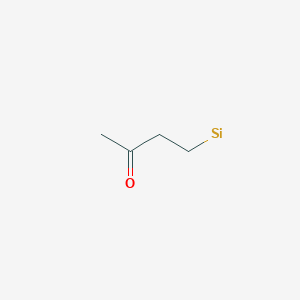


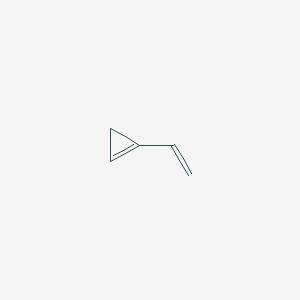
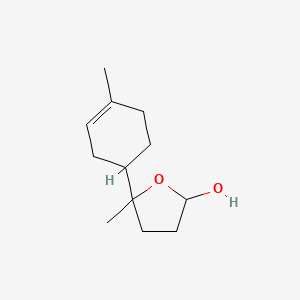
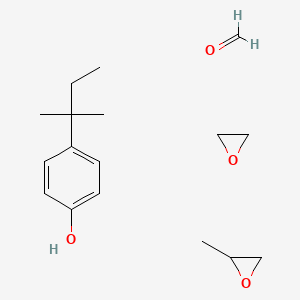


![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

